N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
Description
N'-[(2,4-Dichlorobenzoyl)oxy]benzenecarboximidamide is a synthetic amidoxime derivative characterized by a benzene ring substituted with a carboximidamide group (N'-hydroxy) and a 2,4-dichlorobenzoyloxy ester moiety. The compound’s structure combines electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzoyl group, which enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-6-7-11(12(16)8-10)14(19)20-18-13(17)9-4-2-1-3-5-9/h1-8H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSPDMVYLXZASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide typically involves the reaction of 2,4-dichlorobenzoic acid with benzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 3: Electronic Spectral Data for Dichlorobenzoyl Complexes
| Compound | λₘₐₓ (nm) | Absorbance (A) | Molar Absorptivity (ε) | 10 Dq (cm⁻¹) |
|---|---|---|---|---|
| FeCl₃·6H₂O | 310 | 0.45 | 1,200 | N/A |
| 1-(2,4-Dichlorobenzoyl)-3-methylthiourea | 280 | 0.62 | 2,800 | 15,000 |
| Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) | 350 | 0.89 | 4,500 | 18,500 |
Biological Activity
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a dichlorobenzoyl group and an amide functional group. The molecular formula is C15H12Cl2N2O2, indicating the presence of two chlorine atoms, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the dichlorobenzoyl moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways in pathogens .
- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that this compound may have similar effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar compounds found that those with a dichlorobenzoyl group exhibited significant inhibition against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular respiration .
- Anti-inflammatory Mechanism : In an experimental model involving induced inflammation, a compound structurally related to this compound showed a marked decrease in paw swelling and reduced levels of inflammatory markers. This suggests a potential application in treating inflammatory diseases .
- Antitumor Activity : Research into structurally analogous compounds revealed their ability to induce apoptosis in cancer cell lines. This effect was linked to the activation of caspase pathways and inhibition of cell proliferation .
Q & A
Q. What synthetic methodologies are recommended for N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide, and how do reaction parameters influence yield?
- Methodological Answer: The synthesis of this compound derivatives typically involves refluxing precursors in ethanol at 75°C for extended periods (e.g., 7 hours) to achieve high yields (e.g., 97.58%) . Key parameters include solvent choice (ethanol for solubility and stability), temperature control to prevent decomposition, and stoichiometric ratios of reactants. Catalysts or bases like sodium carbonate may enhance coupling reactions. Post-synthesis purification via rotary evaporation and recrystallization ensures product integrity.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dichlorobenzoyl group, N-H stretches for the imidamide moiety) .
- UV-Vis: Detects π→π* transitions in aromatic systems (e.g., absorbance peaks between 250–300 nm) .
- Mass Spectrometry: Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
Discrepancies in spectral data (e.g., unexpected peaks in NMR) should be resolved by repeating experiments under controlled conditions or using alternative solvents to eliminate artifacts .
Advanced Research Questions
Q. How can molecular docking studies predict the anticancer potential of this compound derivatives?
- Methodological Answer: Docking studies against targets like ribonucleotide reductase (RNR) can predict binding affinity. For example, a related iron(III) complex exhibited a ΔG value of -7.76 kcal/mol, indicating strong binding compared to hydroxyurea (-6.12 kcal/mol) . Researchers should:
Prepare the Ligand: Optimize the compound’s 3D structure using software like AutoDock.
Select a Protein Target: Use crystal structures from the PDB (e.g., RNR, PDB ID: 3USS).
Run Simulations: Apply scoring functions (e.g., AutoDock Vina) to calculate ΔG and inhibition constants (e.g., 2.11 mM for the iron complex) .
Table 1: Example Docking Results
| Compound | ΔG (kcal/mol) | Inhibition Constant |
|---|---|---|
| Hydroxyurea | -6.12 | 34.5 mM |
| Iron(III) Complex | -7.76 | 2.11 mM |
Q. What experimental strategies resolve contradictions between computational predictions and in vitro bioactivity data for chlorinated benzamide derivatives?
- Methodological Answer:
- Dose-Response Assays: Validate computational ΔG values with IC50 measurements in cancer cell lines (e.g., MCF-7 or HeLa).
- Control Experiments: Compare with structurally analogous compounds (e.g., pyrazoxyfen, a dichlorobenzoyl-containing herbicide ) to isolate functional group contributions.
- Mechanistic Studies: Use techniques like Western blotting to assess downstream effects (e.g., RNR inhibition via dNTP depletion) .
Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?
- Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may reduce hydrolysis of the imidamide group compared to ethanol .
- Temperature Gradients: Lower temperatures (e.g., 0–25°C) during coupling steps minimize decomposition.
- Catalyst Optimization: Palladium catalysts (e.g., Pd/C) or mild bases (e.g., NaHCO3) improve regioselectivity in benzoylation reactions .
Methodological Notes
- Safety: Hazard assessments are critical when handling dichlorinated compounds. Follow protocols from Prudent Practices in the Laboratory (e.g., PPE, fume hoods) .
- Data Reproducibility: Report reaction yields, spectral parameters, and docking scores with standard deviations from triplicate experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
